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Waltham, MA - The clinical development of TSR-011, a potent dual inhibitor of anaplastic

lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK), was discontinued following a

Phase I/IIa clinical trial. The primary reasons cited for this decision were the increasingly

competitive landscape of ALK inhibitors and a careful consideration of the benefit/risk profile of

the compound.[1][2] While TSR-011 demonstrated a manageable safety profile and showed

some anti-tumor activity, its overall clinical efficacy was considered limited in the context of

other available and emerging therapies.[1][2]

This in-depth guide provides a technical overview of the available data from the TSR-011
clinical trials, including a summary of its efficacy and safety, a detailed look at the experimental

protocols, and a visualization of its mechanism of action.

Core Reasons for Discontinuation
The decision to halt the development of TSR-011 was multifactorial, stemming from a strategic

assessment of its potential place in the therapeutic landscape. The key drivers for

discontinuation were:

Competitive Landscape: The field of ALK inhibitors for non-small cell lung cancer (NSCLC)

and other malignancies has seen rapid advancements with the approval and development of

several highly effective agents. This created a high bar for new entrants, requiring a

significantly improved efficacy or safety profile to gain a foothold.
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Limited Clinical Activity: While TSR-011 did demonstrate anti-tumor activity, the observed

efficacy was not deemed sufficiently compelling to warrant further development in the

competitive environment.[1][2]

Benefit/Risk Assessment: A thorough evaluation of the overall data led to the conclusion that

the benefit-risk balance for TSR-011 was not favorable enough to support continued clinical

investigation.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase I/IIa clinical trial of

TSR-011 (NCT02048488).

Table 1: Efficacy of TSR-011 in ALK Inhibitor-Naïve
NSCLC Patients (n=14)

Efficacy Endpoint Result

Objective Response Rate

Partial Response 6 (42.9%)

Disease Control Rate

Stable Disease 8 (57.1%)

Overall Response 14 (100%)

Data sourced from the British Journal of Cancer publication on the TSR-011 Phase I/IIa trial.[1]

Table 2: Most Common Grade 3-4 Treatment-Emergent
Adverse Events (TEAEs) at the Recommended Phase 2
Dose (40 mg Q8h)

Adverse Event Percentage of Patients

Grade 3-4 TEAEs 3.2% - 6.5%
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Specific Grade 3-4 TEAEs were not detailed in the provided abstract but the overall percentage

was reported.[1]

Experimental Protocols
Study Design
The clinical investigation of TSR-011 was a Phase I/IIa, open-label, dose-escalation, and

cohort expansion trial (NCT02048488).[1][3] The study enrolled patients with advanced solid

tumors and lymphomas.[3]

Patient Selection
Phase 1 (Dose Escalation): Patients with histologically or cytologically confirmed advanced

or metastatic solid tumors or lymphomas who were refractory to standard therapy or for

whom no standard therapy was available.

Phase 2 (Cohort Expansion): Patients with a documented ALK or TRK gene rearrangement.

Key Inclusion Criteria:

Age ≥ 18 years.

ECOG performance status of 0-2.

Adequate organ function.

Key Exclusion Criteria:

Symptomatic central nervous system (CNS) metastases.

Significant cardiovascular disease.

Prior treatment with an ALK inhibitor (in some cohorts).

ALK/TRK Status Determination
The presence of ALK or TRK gene fusions was a key inclusion criterion for the expansion

cohorts. While the specific assays are not exhaustively detailed in the provided search results,
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standard methods for detecting these alterations in clinical trials include:

Fluorescence In Situ Hybridization (FISH): Utilizes fluorescent probes to detect chromosomal

rearrangements.

Immunohistochemistry (IHC): Detects the overexpression of the ALK or TRK protein.

Next-Generation Sequencing (NGS): Can identify a wide range of gene fusions and other

mutations from a tumor sample. RNA-based NGS is often preferred for detecting fusion

events.

Pharmacokinetic Analysis
Blood samples were collected at various time points to determine the pharmacokinetic profile of

TSR-011. The specific analytical method used was electrospray ionization in positive ion mode

with multiple reaction monitoring transitions to quantify TSR-011 and its internal standard.[2]

Safety Assessment
Safety and tolerability were the primary objectives of the Phase I part of the study.[1]

Assessments included:

Monitoring and grading of adverse events (AEs) according to the National Cancer Institute

Common Terminology Criteria for Adverse Events (NCI CTCAE).

Regular physical examinations.

Vital sign measurements.

Electrocardiograms (ECGs).

Laboratory tests (hematology, chemistry, and urinalysis).
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Caption: Dual inhibitory mechanism of TSR-011 on ALK and TRK signaling pathways.
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Experimental Workflow of the TSR-011 Phase I/IIa Trial
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Caption: Workflow of the TSR-011 Phase I/IIa clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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